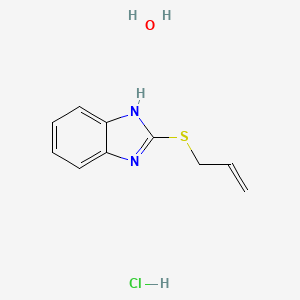![molecular formula C18H17N3O2S B6482054 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine CAS No. 899740-49-9](/img/structure/B6482054.png)
3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is a heterocyclic compound that is used in a variety of scientific research applications. It is a highly versatile compound that can be used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects. This article will discuss the synthesis method of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine, the scientific research applications, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions for research.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of transition metal complexes, as a catalyst for the synthesis of organic compounds, and as a tool for the study of enzyme-catalyzed reactions. It has also been used in the study of protein-protein interactions, and as a tool for the study of protein-DNA interactions.
Mecanismo De Acción
The mechanism of action of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is not yet fully understood. However, it is believed that the compound acts as a chelating agent, forming stable complexes with transition metals. This allows the compound to be used as a catalyst in a variety of organic synthesis reactions. Additionally, the compound has been shown to interact with proteins and DNA, suggesting that it may act as a modulator of protein-protein and protein-DNA interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine have not yet been fully studied. However, it has been shown to have a variety of effects on enzymes, proteins, and DNA. In particular, it has been shown to inhibit the activity of a variety of enzymes, including serine proteases and cytochrome P450 enzymes. Additionally, it has been shown to modulate the activity of transcription factors, suggesting that it may be able to affect gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine in laboratory experiments has a number of advantages. The compound is highly versatile, and can be used in a variety of synthesis reactions. Additionally, the compound is relatively inexpensive and can be synthesized in high yields. However, the compound is not suitable for use in biological systems, as it has been shown to be toxic to cells.
Direcciones Futuras
There are a number of potential future directions for the research of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be conducted to better understand the mechanism of action of the compound, and to develop methods to reduce its toxicity. Additionally, further research could be conducted to explore the potential applications of the compound in drug discovery and development. Finally, further research could be conducted to explore the potential uses of the compound in the synthesis of new organic compounds.
Métodos De Síntesis
The synthesis of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine can be achieved through a variety of methods. The most common method is the condensation reaction of 2,5-dimethoxyphenylpyridazine with 1,3-diphenyl-2-pyridin-2-ylmethanesulfenyl chloride. The reaction is conducted in an inert atmosphere, typically using a solvent such as chloroform or toluene. The reaction yields the desired compound in a high yield, typically greater than 90%.
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-22-14-6-8-17(23-2)15(11-14)16-7-9-18(21-20-16)24-12-13-5-3-4-10-19-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTCIVXKWOMQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-phenyl-4-[(1Z)-{[(pyridin-4-yl)formamido]imino}methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B6481977.png)
![3-(benzenesulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}propanamide](/img/structure/B6481984.png)
![N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)furan-2-carboxamide](/img/structure/B6481998.png)
![3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B6482001.png)
![N-(3-methoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482010.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482024.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one](/img/structure/B6482034.png)
![N-(4-chlorophenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482040.png)
![5-[(3-fluorophenyl)methoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one](/img/structure/B6482042.png)
![2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6482046.png)
![ethyl 5-hydroxy-4-[(morpholin-4-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6482059.png)
![ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6482062.png)
![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6482069.png)